1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned starting materials. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with various molecular targets. For example, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one include other quinoline derivatives and dioxolo-quinoline compounds. Examples include:
Actinodaphnine: An organic heteropentacyclic compound with antibacterial and antifungal properties.
[1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde: A precursor used in the synthesis of various functionalized quinoline derivatives.
Uniqueness
The uniqueness of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one lies in its specific structural features and the range of reactions it can undergo
Eigenschaften
CAS-Nummer |
62439-80-9 |
---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H11NO3/c18-16-15-14(19-10-20-15)12-8-4-5-9-13(12)17(16)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
KTIKIQNVGBKCHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.